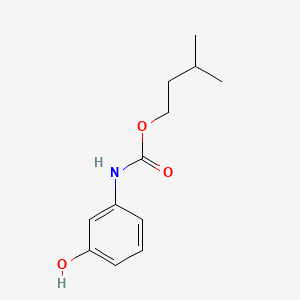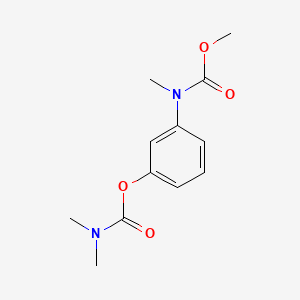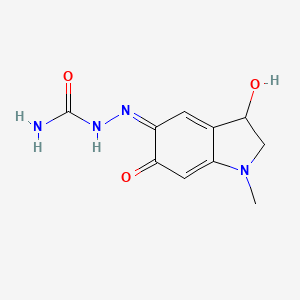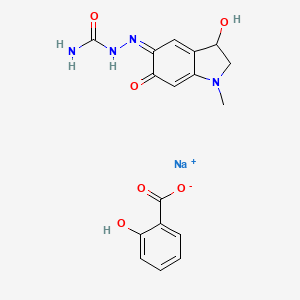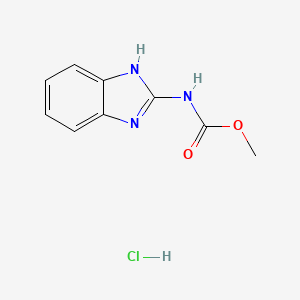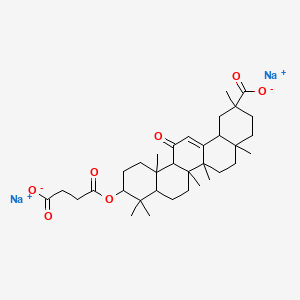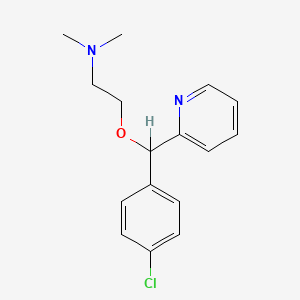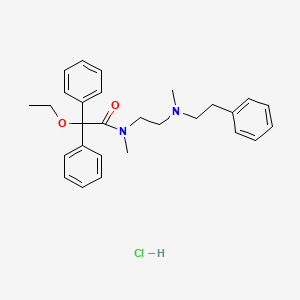
Cetaben
Overview
Description
Cetaben is a non-fibrate hypolipidemic agent known for its ability to reduce cholesterol and triglyceride levels. It is a unique peroxisome proliferator that operates independently of peroxisome proliferator-activated receptor alpha (PPARα). This compound has been studied for its effects on cell morphology, particularly in hepatoma cell lines, where it induces changes in Golgi morphology and vesicle movement .
Scientific Research Applications
Cetaben has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peroxisome proliferation and its effects on cellular structures.
Biology: Investigated for its role in altering cell morphology and vesicle distribution in hepatoma cell lines.
Medicine: Explored for its potential hypolipidemic effects, making it a candidate for treating hyperlipidemia and related conditions.
Industry: Utilized in the development of new hypolipidemic agents and as a reference compound in pharmaceutical research
Mechanism of Action
Cetaben exerts its effects by inducing changes in the morphology and distribution of cellular organelles, particularly the Golgi apparatus and peroxisomes. It increases the activity of peroxisomal enzymes such as catalase, acyl-CoA oxidase, and peroxisomal bifunctional enzyme. These changes are not mediated by peroxisome proliferator-activated receptor alpha, making this compound unique among peroxisome proliferators .
Similar Compounds:
Clofibrate: Another hypolipidemic agent that operates through peroxisome proliferator-activated receptor alpha.
Fenofibrate: Similar to clofibrate but with a different chemical structure and pharmacokinetic profile.
Gemfibrozil: A fibric acid derivative used to lower lipid levels.
Comparison: this compound is unique in that it does not rely on peroxisome proliferator-activated receptor alpha for its hypolipidemic effects. This distinguishes it from other compounds like clofibrate, fenofibrate, and gemfibrozil, which do depend on this receptor. Additionally, this compound’s ability to induce changes in Golgi morphology and vesicle movement sets it apart from other hypolipidemic agents .
Biochemical Analysis
Biochemical Properties
Cetaben interacts with various biomolecules, primarily enzymes, to exert its effects. It is known to inhibit Protein Kinase C (PKC), a family of protein kinase enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . This interaction plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to decrease the cholesterol content in cells due to its inhibition of cholesterol biosynthesis . This change in intracellular cholesterol content influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits PKC, which leads to changes in the phosphorylation state of various proteins, thereby altering their activity . Additionally, this compound’s ability to decrease intracellular cholesterol content can lead to changes in the activity of various biomolecules, including enzymes and transport proteins .
Temporal Effects in Laboratory Settings
Over time, this compound’s effects can change in laboratory settings. For example, it has been observed that the fragmentation and condensation of Golgi cisternae induced by this compound treatment are reversible
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway, where it acts to inhibit the production of cholesterol
Preparation Methods
Synthetic Routes and Reaction Conditions: Cetaben can be synthesized through a series of organic reactions. The primary synthetic route involves the reaction of hexadecylamine with 4-chlorobenzoic acid to form 4-(hexadecylamino)benzoic acid, which is this compound. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Cetaben undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoic acid derivatives, while reduction may produce reduced amine derivatives .
properties
IUPAC Name |
4-(hexadecylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26/h16-19,24H,2-15,20H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWKHSSBFQDQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64059-66-1 (mono-hydrochloride salt) | |
| Record name | Cetaben [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055986431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70204558 | |
| Record name | Cetaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55986-43-1 | |
| Record name | 4-(Hexadecylamino)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55986-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetaben [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055986431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CETABEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTL5W0113X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

